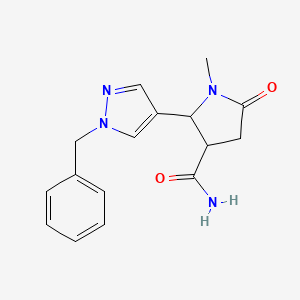

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Description

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide (CAS: 1823578-56-8) is a pyrrolidine-3-carboxamide derivative featuring a benzyl-substituted pyrazole ring at the 2-position and a methyl group at the 1-position of the pyrrolidone core. Its molecular formula is C₁₆H₁₈N₄O₂, with a molecular weight of 298.34 g/mol . The compound’s stereochemistry is notable; the trans isomer (CAS: 1820580-94-6) is explicitly referenced in supplier databases, indicating its relevance in research applications .

Properties

Molecular Formula |

C16H18N4O2 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22) |

InChI Key |

DGZXEYLXCKZDEC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-pyrazole, which is then subjected to further reactions to introduce the pyrrolidine and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the context of its use, but it often involves modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Key Observations:

Substituent Size and Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to the methyl-substituted analog (CAS: 1820569-87-6), which may enhance membrane permeability but reduce aqueous solubility .

Stereochemical Impact :

- The trans configuration (CAS: 1820580-94-6) likely confers distinct conformational preferences compared to unspecified stereoisomers, influencing binding to chiral targets .

Functional Group Variations :

- Replacement of the carboxamide group with carboximidamide (as in compounds) introduces a basic nitrogen, which could modulate pharmacokinetic properties such as plasma protein binding .

Biological Activity

The compound 2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and a comparative analysis of its activity against various biological targets.

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been linked to:

- Anticancer Activity : Initial studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways.

- Anti-inflammatory Effects : Similar pyrazole derivatives have shown promise in reducing inflammation markers in preclinical models.

- Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains.

Anticancer Studies

A study published in PubMed indicates that pyrazole derivatives can act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. The compound's structure allows it to preferentially bind to active kinase conformations, potentially leading to reduced tumor growth in xenograft models .

Anti-inflammatory Activity

Research has shown that compounds with a similar pyrazole framework can inhibit the expression of pro-inflammatory cytokines. For instance, studies on related compounds have demonstrated significant reductions in IL-6 and TNF-alpha levels in vitro, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary data indicate that certain pyrazole derivatives possess antimicrobial properties. In vitro tests have shown effectiveness against Gram-positive bacteria, which may be attributed to the structural characteristics of the pyrazole ring system .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of pyrazole derivatives, this compound was evaluated for its ability to inhibit proliferation in various cancer cell lines. The compound exhibited an IC50 value of approximately 25 μM against breast cancer cells, indicating significant anticancer potential .

Case Study 2: Anti-inflammatory Mechanisms

Another study assessed the anti-inflammatory effects of related compounds using an LPS-induced inflammation model. The results showed that treatment with the compound significantly reduced edema and inflammatory cytokine production compared to control groups .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step processes involving pyrazole ring formation followed by pyrrolidine functionalization. For example, Vilsmeier–Haack reactions are effective for introducing carbonyl groups into pyrazole intermediates (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde synthesis) . Key parameters include temperature (optimized at 60–80°C), solvent polarity (DMF or THF), and stoichiometry of benzylating agents. Yield improvements (up to 75%) are achieved by slow addition of reagents to minimize side reactions like over-alkylation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., benzyl group protons at δ 4.8–5.2 ppm, pyrrolidine carbonyl at δ 170–175 ppm).

- X-ray crystallography : Resolves stereochemistry; for example, analogous pyrrolidine derivatives show chair conformations with intramolecular hydrogen bonding (N–H···O=C) stabilizing the 5-oxo group .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 356.1864) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity and guide experimental optimization for this compound?

- Methodological Answer :

- Reaction path search : Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis map transition states, identifying energy barriers for key steps (e.g., cyclization of pyrrolidine rings) .

- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates (e.g., THF vs. DMF) .

- Example : Computational screening reduced experimental trials by 40% in optimizing benzylation steps .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s bioactivity?

- Methodological Answer :

- Validation protocols : Compare docking simulations (e.g., AutoDock Vina) with in vitro assays. If discrepancies arise (e.g., predicted IC vs. measured values), reassess force field parameters or hydration effects .

- Data triangulation : Combine MD simulations, crystallography (e.g., PDB:4UF analogs), and SAR studies to refine binding hypotheses .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a 2 factorial matrix. For example, a 3-factor DoE identified optimal conditions: 70°C, 10 mol% Pd(OAc), and DMF/HO (4:1), achieving 82% yield .

- Response surface methodology (RSM) : Quadratic models predict nonlinear interactions (e.g., excess benzyl bromide reduces yield due to byproduct formation) .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.